molecular formula C8H13F2NO3 B2586305 4,4-Difluoro-3-morpholinobutanoic acid CAS No. 2172547-39-4

4,4-Difluoro-3-morpholinobutanoic acid

Cat. No.: B2586305
CAS No.: 2172547-39-4
M. Wt: 209.193
InChI Key: TUJQSTIBYQIALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-3-morpholinobutanoic acid is a fluorinated organic compound with the molecular formula C8H13F2NO3. It is characterized by the presence of two fluorine atoms, a morpholine ring, and a butanoic acid moiety.

Scientific Research Applications

4,4-Difluoro-3-morpholinobutanoic acid has several scientific research applications:

Safety and Hazards

The safety information for 4,4-Difluoro-3-morpholinobutanoic acid indicates that it should be handled with care to avoid raising dust . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce the fluorine atoms . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective fluorination of the desired positions.

Industrial Production Methods: Industrial production of 4,4-Difluoro-3-morpholinobutanoic acid may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3-morpholinobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoroketones, while reduction can produce difluoroalcohols .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-morpholinobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The morpholine ring may also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its fluorinated butanoic acid structure and the presence of a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4,4-difluoro-3-morpholin-4-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO3/c9-8(10)6(5-7(12)13)11-1-3-14-4-2-11/h6,8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJQSTIBYQIALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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